
Rofecoxib
Descripción general
Descripción
Rofecoxib es un fármaco antiinflamatorio no esteroideo (AINE) que inhibe selectivamente la enzima ciclooxigenasa-2 (COX-2). Se comercializó bajo el nombre de marca Vioxx y se usó principalmente para tratar la osteoartritis, la artritis reumatoide, el dolor agudo, la dismenorrea primaria y los ataques de migraña . This compound pertenece a la clase de los estilbenos, que son compuestos orgánicos que contienen un grupo 1,2-difeniletileno .
Mecanismo De Acción
Rofecoxib ejerce sus efectos inhibiendo selectivamente la enzima COX-2, que participa en la síntesis de prostaglandinas a partir del ácido araquidónico . Las prostaglandinas son compuestos lipídicos que juegan un papel clave en la inflamación, el dolor y la fiebre. Al inhibir COX-2, this compound reduce la producción de prostaglandinas, aliviando así la inflamación y el dolor . Los objetivos moleculares de this compound incluyen la elastina y la prostaglandina G/H sintasa 2 .
Compuestos Similares:
Celecoxib: Otro inhibidor selectivo de COX-2 utilizado para tratar condiciones similares a this compound.
Valdecoxib: Un inhibidor de COX-2 con aplicaciones similares pero diferentes propiedades farmacocinéticas.
Etoricoxib: Un inhibidor de COX-2 más nuevo con una vida media más larga y un perfil de seguridad diferente.
Singularidad de this compound: this compound era único por su alta selectividad para COX-2 sobre COX-1, lo que proporcionó efectos antiinflamatorios y analgésicos efectivos con menos efectos secundarios gastrointestinales en comparación con los AINE no selectivos . su uso a largo plazo se asoció con un mayor riesgo de eventos cardiovasculares, lo que llevó a su retiro del mercado .
Aplicaciones Científicas De Investigación
Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) and was used to treat inflammatory disorders . Studies investigated its efficacy, safety, and tolerability for rheumatoid arthritis (RA) and its potential impact on Alzheimer's disease (AD) . However, due to safety concerns, this compound is no longer available on the market .
Rheumatoid Arthritis
Two randomized controlled trials (RCTs) assessed this compound for RA treatment . One trial compared this compound to placebo, evaluating the safety and efficacy of different doses. The other compared this compound to naproxen, primarily focusing on safety rather than comprehensive efficacy measures .
- Efficacy: this compound at 25 mg (82/171 = 48%) and 50 mg (86/161 = 53%) showed statistically significant improvement compared to placebo (58/168 = 35%) in the number of American College of Rheumatology 20 (ACR 20) responders . There were no significant differences between the 25 mg and 50 mg doses. This compound 50 mg/day had similar efficacy to naproxen 500 mg twice daily .
- Safety and Tolerability: this compound, at 25 mg and 50 mg once daily, was generally well-tolerated in RA patients . The safety profile of this compound was similar to that of placebo . Fewer patients in the 25-mg and 50-mg this compound groups discontinued therapy due to a lack of efficacy compared to placebo .
- Gastrointestinal Effects: this compound was associated with a significantly lower incidence of confirmed perforations, ulcers, and bleeds (PUBs) compared to nonselective NSAIDs over 12 months . The rate of study drug discontinuations due to gastrointestinal adverse events was also significantly lower in the this compound group .
Alzheimer's Disease
A study involving 1457 patients with mild cognitive impairment (MCI) investigated whether this compound could delay the diagnosis of AD .
- Effects: The study found that this compound did not delay the diagnosis of AD and, unexpectedly, suggested it might accelerate the rate of AD diagnosis in patients with MCI . Patients taking this compound had a statistically significant increase in the risk of progressing to AD compared to those on placebo .
- Adverse Experiences: There was an increase in adverse experiences thought to be drug-related with this compound compared to placebo, mainly small increases in dyspepsia, hypertension, and peripheral edema . The number of confirmed serious thrombotic vascular events was similar in each treatment group .
Cardiovascular Effects
The Adenomatous Polyp Prevention on Vioxx (APPROVe) trial found an approximately two-fold increased relative risk for confirmed cardiovascular events in patients taking this compound versus placebo, starting after 18 months of treatment . This led to this compound being withdrawn from the market .
Data Table: this compound Applications and Study Outcomes
Análisis Bioquímico
Biochemical Properties
Rofecoxib interacts with the COX-2 enzyme, inhibiting its activity . This interaction is crucial in its role as an anti-inflammatory, analgesic, and antipyretic agent . The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins, which are key players in inflammation and pain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, in the context of amyotrophic lateral sclerosis (ALS), treatment with this compound alleviated the close association between glial cells and neurons and significantly decreased the density of inflammatory cells, which helped to restore the number of motor neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the COX-2 enzyme . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound is complex and variable. It is highly plasma-protein bound and is metabolized primarily by cytosolic reductases to inactive metabolites . This compound is eliminated predominantly by hepatic metabolism with a terminal half-life of approximately 17 hours during steady state .
Metabolic Pathways
This compound is metabolized primarily by cytosolic reductases to inactive metabolites . It is eliminated predominantly by hepatic metabolism . The proteins that this compound target include elastin and prostaglandin G/H synthase 2 .
Transport and Distribution
This compound is highly plasma-protein bound . This suggests that it may be transported in the body bound to plasma proteins. Specific transporters or binding proteins that this compound interacts with are not currently known.
Subcellular Localization
The specific subcellular localization of this compound is not currently known. Given that it is metabolized primarily by cytosolic reductases , it can be inferred that it is present in the cytosol of cells where it is metabolized to its inactive forms.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Rofecoxib se puede sintetizar mediante diversos métodos. Un método de este tipo implica el uso de 2,3,5,6-tetrafluorofenol y 4-etil anilina como materias primas. La síntesis involucra reacciones de acilación, condensación, reordenamiento, acilación, alquilación e hidrólisis . Otro método implica la formación de un intermedio de diarylamina a través de un método de reordenamiento, que evita el uso de reactivos organometálicos y simplifica el proceso de producción .
Métodos de Producción Industrial: En entornos industriales, el this compound se produce utilizando métodos de síntesis química a gran escala que garantizan un alto rendimiento y pureza. El proceso implica el uso de condiciones de reacción avanzadas y técnicas de purificación para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones: Rofecoxib se somete a diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y degradación en los sistemas biológicos.
Reactivos y Condiciones Comunes:
Oxidación: this compound se puede oxidar usando reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en this compound con otros grupos, a menudo usando reactivos como halógenos o agentes alquilantes.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y productos de degradación, que a menudo se analizan usando técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) .
Comparación Con Compuestos Similares
Celecoxib: Another COX-2 selective inhibitor used to treat similar conditions as rofecoxib.
Valdecoxib: A COX-2 inhibitor with similar applications but different pharmacokinetic properties.
Etoricoxib: A newer COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness of this compound: this compound was unique in its high selectivity for COX-2 over COX-1, which provided effective anti-inflammatory and analgesic effects with fewer gastrointestinal side effects compared to non-selective NSAIDs . its long-term use was associated with an increased risk of cardiovascular events, leading to its withdrawal from the market .
Actividad Biológica
Rofecoxib, marketed under the brand name Vioxx, is a selective cyclooxygenase-2 (COX-2) inhibitor that was primarily used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and acute pain conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and associated clinical findings. This article provides a comprehensive overview of this compound's biological activity, including data tables and insights from various studies.
This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain. Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, this compound's selectivity aims to reduce gastrointestinal side effects commonly associated with traditional NSAIDs due to COX-1 inhibition in the gastrointestinal tract .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. It has a half-life of about 17 hours, allowing for once-daily dosing in most clinical settings. The drug is extensively metabolized in the liver, primarily through cytochrome P450 enzymes .
Pain Management
This compound has been shown to be effective in managing pain associated with osteoarthritis and acute pain conditions. A pooled analysis of 30 randomized controlled trials involving over 20,000 subjects indicated that this compound provided significant pain relief comparable to other NSAIDs while demonstrating a favorable gastrointestinal safety profile .
Alzheimer’s Disease Research
A notable study investigated the potential role of this compound in delaying the onset of Alzheimer's disease (AD) in patients with mild cognitive impairment (MCI). The study randomized participants to receive either this compound or placebo for up to four years. Results indicated no significant difference in the rate of progression to AD between the two groups, suggesting that this compound does not alter the course of AD despite its anti-inflammatory properties .
Cardiovascular Risks
Despite its benefits, this compound has been associated with increased cardiovascular risks. A comprehensive review estimated that this compound could have contributed to 88,000 to 140,000 excess cases of serious coronary heart disease in the United States since its introduction. Users of higher doses (>25 mg/day) exhibited a significantly greater risk compared to those taking other NSAIDs .
Table: Summary of Clinical Findings on Cardiovascular Risks
Study Type | Outcome Measure | This compound Risk Ratio | Comparison Group |
---|---|---|---|
Observational Study | Coronary Heart Disease | 1.34 | Other NSAIDs |
High Dose this compound vs Celecoxib | Coronary Heart Disease | 3.58 | Celecoxib |
General Population | Serious Coronary Events | 1.47 | General NSAID Population |
Gastrointestinal Safety
This compound was initially thought to have a lower risk of gastrointestinal complications compared to non-selective NSAIDs. However, subsequent studies revealed an increased incidence of serious gastrointestinal events among users compared to placebo .
Table: Incidence Rates of Gastrointestinal Events
Event Type | This compound Group (n=1375) | Placebo Group (n=1579) |
---|---|---|
Complicated Peptic Ulcers | 10 | 3 |
Any Peptic Ulcer | 14 | 4 |
Propiedades
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJQGNCSTQAWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023567 | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water., In water, 472 mg/L at 25 °C /Estimated/ | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.2X10-9 mm Hg at 25 °C /Estimated/ | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs appear to result from the inhibition of prostaglandin synthesis. Although the exact mechanism of action has not been determined, these effects appear to be mediated through the inhibition of the COX-2 isoenzyme at the sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Rofecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, rofecoxib does not inhibit platelet aggregation. It also has little to no affinity for COX-1., Rofecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that rofecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. Rofecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white to light yellow powder | |
CAS No. |
162011-90-7 | |
Record name | Rofecoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162011-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rofecoxib [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162011907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rofecoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | rofecoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=720256 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rofecoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(methylsulfonyl)phenyl]-3-phenylfuran-2(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROFECOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QTW8Z7MCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ROFECOXIB | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7262 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Rofecoxib acts as a potent and highly selective inhibitor of COX-2. [, , ] It binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. [, , ]
ANone: The molecular formula of this compound is C17H14O4S, and its molecular weight is 314.36 g/mol.
A: Research suggests that solid dispersions of this compound with urea can significantly enhance its dissolution rate. [] This approach may be beneficial in improving the drug's bioavailability.
A: this compound undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP1A2. [, , ] 5-Hydroxythis compound and its O-glucuronide conjugate are major metabolites. [, ]
A: Yes, this compound demonstrates a unique form of enterohepatic recycling. After biliary excretion of the 5-hydroxythis compound glucuronide, deconjugation in the lower gastrointestinal tract allows for the regeneration of this compound through a series of reactions, leading to reabsorption and a second peak in plasma concentration. []
A: this compound is a potent inhibitor of CYP1A2. [, ] This can lead to significant interactions with drugs metabolized by this enzyme, such as Tizanidine, causing elevated plasma concentrations and potential adverse effects. [, ]
A: Clinical trials have shown that this compound, at doses used for rheumatoid arthritis, does not significantly alter the plasma concentrations or renal clearance of methotrexate. []
A: Clinical trials have demonstrated that this compound effectively reduces pain and improves functionality in patients with osteoarthritis of the knee and hip. [, , , , ]
A: Studies indicate that a single oral dose of this compound provides effective analgesia for moderate to severe postoperative pain, with a longer duration of action compared to placebo. [, ]
A: this compound was withdrawn from the market due to an increased risk of cardiovascular events, including heart attack and stroke, with long-term use. [, , , , , ] Research indicates that it can lead to elevated blood pressure and edema. [, , , , ]
A: Research suggests that this compound, unlike traditional NSAIDs such as indomethacin, does not significantly increase intestinal permeability, indicating a lower risk of gastrointestinal damage. []
A: Researchers employed various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and UV detection, to analyze this compound and its metabolites in biological samples. [] Additionally, ratio derivative spectroscopy has been utilized for simultaneous estimation of this compound in pharmaceutical formulations. []
A: this compound exhibits poor aqueous solubility, which can limit its dissolution rate and, consequently, its bioavailability. [] This highlights the need for formulation strategies to enhance its solubility and dissolution characteristics.
A: Research has identified this compound as a potent inhibitor of CYP1A2, a major drug-metabolizing enzyme. [, ] This inhibition can significantly affect the metabolism of co-administered drugs, leading to potential drug-drug interactions. [, ]
A: The development of COX-2 inhibitors was driven by the need for effective pain relief and anti-inflammatory treatments with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.